molecular formula C10H8N2OS B11713042 2H-1-Benzopyran-3-carbothioamide, 2-imino- CAS No. 71796-72-0

2H-1-Benzopyran-3-carbothioamide, 2-imino-

Cat. No.: B11713042
CAS No.: 71796-72-0
M. Wt: 204.25 g/mol
InChI Key: QXIQQMYCQYUPPQ-UHFFFAOYSA-N
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Description

2-imino-2H-chromene-3-carbothioamide is a benzopyran derivative known for its significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-2H-chromene-3-carbothioamide typically involves the reaction of salicylaldehyde derivatives with cyanoacetamides under basic conditions. The reaction is often carried out in the presence of a catalyst such as sodium carbonate or hydrogen carbonate in an aqueous medium at room temperature . Another method involves the use of acidic anhydrous media like glacial acetic acid or acetic anhydride, which facilitates intramolecular reactions to produce the desired derivatives in good yields .

Industrial Production Methods

While specific industrial production methods for 2-imino-2H-chromene-3-carbothioamide are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-imino-2H-chromene-3-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-imino-2H-chromene-3-carbothioamide involves the inhibition of the mTOR-p70S6K signaling pathway by activating AMP-activated protein kinase (AMPK). This leads to the down-regulation of SLC7A11, inhibition of System Xc−, and reduction in cysteine and glutathione levels, resulting in the accumulation of reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

71796-72-0

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

2-iminochromene-3-carbothioamide

InChI

InChI=1S/C10H8N2OS/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h1-5,11H,(H2,12,14)

InChI Key

QXIQQMYCQYUPPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N)O2)C(=S)N

Origin of Product

United States

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